3-Cyclobutylpiperidin-3-ol
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Overview
Description
3-Cyclobutylpiperidin-3-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . The compound this compound is notable for its unique structure, which includes a cyclobutyl group attached to the piperidine ring, potentially imparting distinct chemical and biological properties.
Preparation Methods
The synthesis of 3-Cyclobutylpiperidin-3-ol can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst and a chiral P-O ligand provides a regioselective and mild method for preparing six-membered N-heterocycles . Industrial production methods often focus on optimizing yield and purity, employing scalable reactions and purification techniques.
Chemical Reactions Analysis
3-Cyclobutylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or sulfonates.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often catalyzed by transition metals.
Scientific Research Applications
3-Cyclobutylpiperidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and receptor binding.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclobutylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, piperidine derivatives are known to inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways .
Comparison with Similar Compounds
3-Cyclobutylpiperidin-3-ol can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory effects.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
The uniqueness of this compound lies in its cyclobutyl group, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-cyclobutylpiperidin-3-ol |
InChI |
InChI=1S/C9H17NO/c11-9(8-3-1-4-8)5-2-6-10-7-9/h8,10-11H,1-7H2 |
InChI Key |
SUIBAXSODWQDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCCNC2)O |
Origin of Product |
United States |
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